molecular formula C16H16INO2 B3969478 N-(2-iodophenyl)-3-propoxybenzamide

N-(2-iodophenyl)-3-propoxybenzamide

Cat. No.: B3969478
M. Wt: 381.21 g/mol
InChI Key: ILPFEIVZMZHFLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-iodophenyl)-3-propoxybenzamide is a benzamide derivative featuring a 2-iodophenyl substituent on the amide nitrogen and a 3-propoxy group on the benzoyl moiety. For instance, N-(2-iodophenyl)acylamides (e.g., acetamide, benzamide, and furan-2-carboxamide derivatives) are synthesized via reactions between 2-iodoaniline and acyl chlorides in the presence of triethylamine (Et₃N) . The 3-propoxy group likely increases lipophilicity compared to simpler acyl groups, altering solubility and pharmacokinetic properties .

Properties

IUPAC Name

N-(2-iodophenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16INO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h3-9,11H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPFEIVZMZHFLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16INO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

  • Substituent Effects : The 3-propoxy group in the target compound introduces a longer alkoxy chain compared to acetyl (5a) or benzoyl (5c) groups. This modification may enhance membrane permeability in biological systems or influence regioselectivity in catalytic reactions .
  • Synthetic Yields : Yields for analogs vary (69–81%), suggesting that steric bulk (e.g., furan vs. benzene) impacts reaction efficiency. The propoxy group’s synthesis would likely require optimized conditions to avoid side reactions .
  • Electronic Properties : The iodine atom in all compounds provides a heavy atom effect for X-ray crystallography and may act as a directing group in C–H bond functionalization .

Comparison with Non-Acylamide Analogs

Table 2: Non-Acylamide Derivatives with Structural Similarities

Compound Name Core Structure Key Features Applications
N-(4-Amino-2-methylphenyl)-3-propoxybenzamide Benzamide with amino-methylphenyl Higher polarity (NH₂ group) Potential pharmaceutical agent
N-[(2-Iodophenyl)diphenylmethyl]-1,3-thiazol-2-amine (T136) Thiazole-amine with iodophenyl Bulky triphenylmethane scaffold Synthetic intermediate
3-{[2-(4-Isobutylphenyl)propanoyl]amino}-N-(3-methylphenyl)benzamide Branched acyl group Increased steric hindrance Unspecified (likely medicinal)

Key Differences:

  • Functional Groups : Unlike acylamides, thiazol-2-amine (T136) and branched acyl derivatives prioritize nitrogen-heterocyclic or sterically demanding groups, which may limit their utility in reactions requiring planar transition states .

Physicochemical and Hazard Profile Comparison

Table 3: Predicted Properties of Selected Compounds

Compound Name Density (g/cm³) Boiling Point (°C) pKa Hazard Class
N-(4-Amino-2-methylphenyl)-3-propoxybenzamide 1.165 394.6 13.06 Xi (Irritant)
N-(2-iodophenyl)-3-propoxybenzamide (predicted) ~1.2 ~400–420 ~12–14 Likely Xi
N-(2-iodophenyl)benzamide (5c) Not reported Not reported Not reported Not reported
  • Hazard Notes: The Xi classification for N-(4-Amino-2-methylphenyl)-3-propoxybenzamide indicates irritant properties, likely due to the amino group. The target compound’s iodine and propoxy groups may pose similar risks, requiring handling precautions .

Research Implications and Gaps

  • Catalytic Applications : N-(2-iodophenyl)benzamide (5c) has been used in Heck reactions , but the propoxy variant’s efficacy in such processes remains unexplored.
  • Biological Studies: No direct evidence links the target compound to pesticidal or pharmaceutical activity, though propanil (N-(3,4-dichlorophenyl)propanamide) demonstrates herbicidal properties via analogous structures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-iodophenyl)-3-propoxybenzamide
Reactant of Route 2
Reactant of Route 2
N-(2-iodophenyl)-3-propoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.